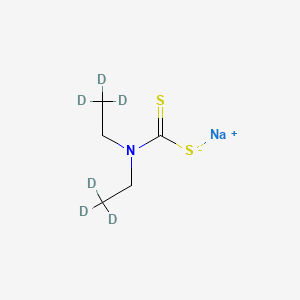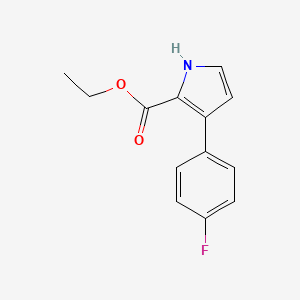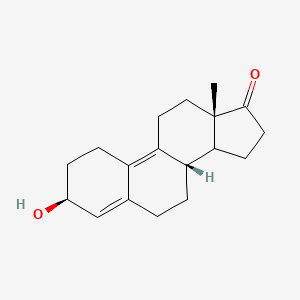![molecular formula C9H11ClO2 B13711220 2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)
2-[(Chloromethoxy)methyl]anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Chloromethoxy)methyl]anisole is an organic compound that belongs to the class of anisoles It is characterized by the presence of a chloromethoxy group attached to the methyl group of anisole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]anisole typically involves the reaction of anisole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Various substituted anisoles.
Oxidation: Anisaldehyde or anisic acid.
Reduction: 2-(Methoxymethyl)anisole.
科学的研究の応用
2-[(Chloromethoxy)methyl]anisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 2-[(Chloromethoxy)methyl]anisole exerts its effects involves the interaction of the chloromethoxy group with various molecular targets. The compound can act as an electrophile, participating in nucleophilic substitution reactions. The pathways involved include the activation of aromatic rings and the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
Anisole: The parent compound, lacking the chloromethoxy group.
2-Methylanisole: Similar structure but with a methyl group instead of a chloromethoxy group.
2-Chloroanisole: Contains a chlorine atom directly attached to the aromatic ring.
Uniqueness
2-[(Chloromethoxy)methyl]anisole is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC名 |
1-(chloromethoxymethyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6-7H2,1H3 |
InChIキー |
SAIPSAAFQUVCSC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1COCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)

![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)




![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)



